2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one
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Overview
Description
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one is a complex organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by its multiple methoxy groups and a benzopyranone core structure, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one typically involves several key steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone.
Condensation Reaction: The initial step involves a condensation reaction between 3,4-dimethoxybenzaldehyde and 2-hydroxyacetophenone in the presence of a base, such as sodium hydroxide, to form a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the benzopyranone core structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Key considerations for industrial production include optimizing reaction conditions to maximize yield and purity, as well as ensuring cost-effectiveness and scalability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Reduced flavonoid derivatives.
Substitution: Various substituted flavonoid derivatives.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactivity.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its anticancer and neuroprotective effects.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits pro-inflammatory enzymes and cytokines, reducing inflammation.
Anticancer Activity: Induces apoptosis and inhibits cell proliferation in cancer cells through modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.
Kaempferol: Known for its anticancer and cardioprotective effects.
Luteolin: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
2-(3,4-Dimethoxyphenyl)-2,3-dihydro-3-hydroxy-5,7-dimethoxy-3-phenyl-4H-1-benzopyran-4-one is unique due to its specific methoxy group pattern and benzopyranone core, which contribute to its distinct chemical reactivity and biological activities.
Properties
Molecular Formula |
C25H24O7 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-hydroxy-5,7-dimethoxy-3-phenyl-2H-chromen-4-one |
InChI |
InChI=1S/C25H24O7/c1-28-17-13-20(31-4)22-21(14-17)32-24(15-10-11-18(29-2)19(12-15)30-3)25(27,23(22)26)16-8-6-5-7-9-16/h5-14,24,27H,1-4H3 |
InChI Key |
NDCIVRRYDLXXKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)(C4=CC=CC=C4)O)OC |
Origin of Product |
United States |
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